![molecular formula C14H12N2O3S B2625309 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2034252-85-0](/img/structure/B2625309.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea
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Overview
Description
The compound “1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea” is a complex organic molecule. It contains a bifuran unit, a thiophene unit, and a urea unit. Bifuran is a type of heterocyclic compound that contains two furan rings. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a similar five-membered ring but contains a sulfur atom instead of oxygen. Urea is a functional group consisting of a carbonyl group flanked by two amine groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the urea group through a reaction between an isocyanate and an amine. The bifuran and thiophen units could be introduced through various methods, such as palladium-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bifuran, thiophen, and urea units. The electronic properties of the molecule could be influenced by the heteroatoms (oxygen in furan and sulfur in thiophen) and the polar urea group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents present on the furan, thiophen, and urea units. For instance, furan and thiophen rings can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar urea group could enhance its solubility in polar solvents .Scientific Research Applications
Photocatalysis for Hydrogen Evolution
- Application : Researchers have explored 1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea (referred to as BDTT) as a building block for constructing sulfone-based dual acceptor copolymers. These copolymers exhibit promising photocatalytic activities for hydrogen evolution under visible-light illumination. Notably, the resulting polymer, PBDTTS-1SO, achieved an apparent quantum yield exceeding 18% at a wavelength of 500 nm, a remarkable achievement in the field .
Solvent Effects in Organic Electronics
- Application : BDTT derivatives, such as 7,9-di(thiophen-2-yl)-8H-cyclopenta[a]acenaphthylen-8-one (DTCPA), have been studied to understand solvent effects. By varying solvents, researchers can optimize the morphology and performance of organic semiconductors in devices .
Monomers for Novel Materials
- Application : Furfural-based 2,2’-bifuran compounds, including BDTT, serve as potential monomers. Researchers have synthesized bifuran-based polyesters using dimethyl 2,2’-bifuran-5,5’-dicarboxylate. These materials hold promise for applications in polymers and beyond .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(16-13-4-2-8-20-13)15-9-10-5-6-12(19-10)11-3-1-7-18-11/h1-8H,9H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUUGASLKRXNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea |
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